molecular formula C17H13N3 B12614648 3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile CAS No. 918661-07-1

3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile

Cat. No.: B12614648
CAS No.: 918661-07-1
M. Wt: 259.30 g/mol
InChI Key: JODZOXJQEBGLNK-UHFFFAOYSA-N
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Description

3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the formation of an intermediate through a condensation reaction, followed by cyclization and nitrile formation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases.

    Industry: Possible use in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound, which shares the core structure.

    Quinoline: A structurally related compound with similar properties.

    Benzonitrile: Another related compound with a nitrile group attached to a benzene ring.

Uniqueness

3-(3,4-Dihydroisoquinolin-2(1H)-yl)benzene-1,2-dicarbonitrile is unique due to its specific structure, which combines the isoquinoline core with additional functional groups. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

918661-07-1

Molecular Formula

C17H13N3

Molecular Weight

259.30 g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)benzene-1,2-dicarbonitrile

InChI

InChI=1S/C17H13N3/c18-10-14-6-3-7-17(16(14)11-19)20-9-8-13-4-1-2-5-15(13)12-20/h1-7H,8-9,12H2

InChI Key

JODZOXJQEBGLNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=CC=CC(=C3C#N)C#N

Origin of Product

United States

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